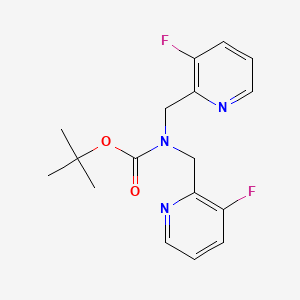

tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate

Descripción

tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate (CAS No. 1346447-11-7) is a bis-substituted pyridine derivative featuring two (3-fluoropyridin-2-yl)methyl groups attached to a tert-butyl carbamate core. Its molecular formula is C₁₇H₁₉F₂N₃O₂, with a molecular weight of 335.35 g/mol. The compound is notable for its dual fluoropyridinylmethyl substituents, which confer unique electronic and steric properties, making it valuable in drug development, catalysis, and material science . Fluorine atoms enhance metabolic stability and influence binding interactions, rendering this compound particularly useful in pharmaceutical research for probing receptor-ligand interactions .

Propiedades

IUPAC Name |

tert-butyl N,N-bis[(3-fluoropyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O2/c1-17(2,3)24-16(23)22(10-14-12(18)6-4-8-20-14)11-15-13(19)7-5-9-21-15/h4-9H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLCGLXSDYMZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=C(C=CC=N1)F)CC2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138461 | |

| Record name | Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346447-11-7 | |

| Record name | Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N,N-bis[(3-fluoro-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Introduction

tert-Butyl bis((3-fluoropyridin-2-yl)methyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This compound features two 3-fluoropyridin-2-yl groups attached to a tert-butyl carbamate moiety, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.36 g/mol. The structure includes:

- Two 3-Fluoropyridine Units : These contribute to the compound's lipophilicity and potential for protein interactions.

- Tert-Butyl Group : Known for its steric hindrance, this group can affect the compound's binding affinity and reactivity.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The proposed mechanism includes:

- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of various enzymes, preventing substrate binding. The fluoropyridine moiety can engage in hydrogen bonding and hydrophobic interactions with the enzyme's active site, enhancing inhibition efficiency.

- Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, potentially modulating their activity. This interaction is influenced by the electronic properties of the fluorine atoms, which can enhance binding affinity.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against several enzymes. For instance, studies indicate that compounds with similar structures have shown promise in inhibiting cystic fibrosis transmembrane conductance regulator (CFTR) channels, highlighting the potential for this compound in treating related diseases .

Case Studies

- Cancer Cell Growth Inhibition : In a study examining various carbamate derivatives, this compound was noted for its potent growth inhibition of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity suggests a targeted mechanism that warrants further investigation .

- Antichlamydial Activity : Compounds structurally related to this compound have been evaluated for their antichlamydial properties, indicating that modifications in the pyridine ring can significantly affect biological activity against pathogens .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate | Contains one fluoropyridine unit | |

| N,N-bis[(3-fluoro-2-pyridinyl)methyl]-1,1-dimethylethyl ester | Similar structure but different substituents | |

| Tert-butyl (6-fluoropyridin-3-yl)carbamate | Unique due to its specific combination of groups |

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic pathways.

Biology

The compound has shown potential as a biological probe due to its ability to interact with enzymes and receptors. Specific applications include:

- Enzyme Inhibition Studies : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity. This property is particularly useful in drug discovery and development.

- Receptor Ligands : The fluoropyridine moiety may enhance binding affinity through hydrogen bonding and π-π interactions with target proteins, making it a candidate for developing new therapeutic agents.

Case Studies

Several studies highlight the applications of this compound:

- Enzyme Inhibition : Research indicates that this compound effectively inhibits certain enzymes by binding at the active site, preventing substrate access. This mechanism was demonstrated in studies involving serine proteases where the compound exhibited significant inhibitory effects.

- Drug Development : In a study focused on developing new anti-cancer agents, this compound was used as a scaffold for synthesizing derivatives that showed improved activity against cancer cell lines. The incorporation of the fluoropyridine moiety was crucial for enhancing selectivity and potency.

Comparación Con Compuestos Similares

Substituent Effects

- Fluorine vs. Halogens (Br, Cl, I): The fluorine atoms in the target compound contribute to electron-withdrawing effects and improved metabolic stability compared to bromo, chloro, or iodo substituents, which are bulkier and more reactive in cross-coupling reactions .

- Bis-Substitution vs.

- Methoxy Groups: Compounds like tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate exhibit improved solubility due to methoxy groups’ hydrogen-bonding capacity, a feature absent in the fluorinated target compound .

Research Tools and Analytical Methods

Structural characterization of these compounds relies on crystallographic software such as SHELX for refinement and Mercury for 3D visualization .

Q & A

Q. What are the key structural features and synthetic strategies for tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate?

The compound contains a central carbamate group (-OC(O)N-) flanked by two (3-fluoropyridin-2-yl)methyl moieties and a tert-butyl protective group. A common synthetic approach involves:

- Step 1 : Reacting 3-fluoropyridine-2-methanol with phosgene or a carbonyldiimidazole derivative to form the activated intermediate.

- Step 2 : Coupling the intermediate with tert-butyl carbamate via nucleophilic substitution.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product . Molecular Formula: C₁₇H₁₉F₂N₃O₂; Molecular Weight: 335.35 .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group.

- Handling : Use gloves, lab coats, and fume hoods. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the compound .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and carbamate integrity (e.g., tert-butyl singlet at ~1.4 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (335.35 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How do the fluorine substituents influence the electronic properties and reactivity of this compound?

The 3-fluorine atoms on the pyridine rings exert a strong electron-withdrawing effect, which:

- Reduces Basicity : Pyridine nitrogen lone pairs are less available for coordination, affecting metal-catalyzed reactions.

- Enhances Stability : Fluorine’s inductive effect stabilizes the carbamate group against hydrolysis under mildly acidic conditions.

- Directs Electrophilic Substitution : Fluorine meta-directs further functionalization on the pyridine ring .

Q. What experimental strategies can resolve contradictions in reported reaction yields for derivatization of this compound?

Discrepancies in yields may arise from:

- Moisture Sensitivity : Use of rigorously dried solvents (e.g., molecular sieves for THF) and Schlenk-line techniques.

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings.

- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

Q. How can the stability of this compound be evaluated under varying pH conditions?

- Experimental Design :

Prepare buffered solutions (pH 2–12).

Incubate the compound at 37°C for 24–72 hours.

Analyze degradation products via LC-MS and compare with control samples.

- Key Findings : Hydrolysis is negligible at pH 4–8 but accelerates in strongly acidic (pH < 3) or basic (pH > 10) conditions, yielding bis((3-fluoropyridin-2-yl)methyl)amine and CO₂ .

Q. What role does this compound play in medicinal chemistry as a building block?

- Protective Group : The tert-butyl carbamate (Boc) protects amines during multi-step syntheses (e.g., peptide coupling).

- Fluorine Effects : Enhances bioavailability and metabolic stability in drug candidates.

- Case Study : Used in the synthesis of kinase inhibitors targeting pyridine-binding domains .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

- PPE : Nitrile gloves, safety goggles, and respirators with organic vapor cartridges.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

- Waste Disposal : Neutralize with dilute HCl before disposal in designated halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.